
N-(cyclohex-3-en-1-yl)-2,2,2-trifluoroacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(cyclohex-3-en-1-yl)-2,2,2-trifluoroacetamide” is a compound that contains a cyclohexene ring, an amide group, and a trifluoroacetamide group. The cyclohexene ring is a six-membered ring with one double bond, making it unsaturated. The amide group (-CONH2) is a common functional group in organic chemistry, often seen in proteins and other bioactive molecules. The trifluoroacetamide group (-CF3) is a highly electronegative group that can significantly affect the chemical properties of the compound .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the cyclohexene ring, the amide group, and the trifluoroacetamide group. The presence of these groups would influence the compound’s physical and chemical properties, including its reactivity, polarity, and interactions with other molecules .Chemical Reactions Analysis
The chemical reactions of this compound would be influenced by its functional groups. The double bond in the cyclohexene ring could undergo addition reactions, while the amide and trifluoroacetamide groups could participate in various nucleophilic and electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoroacetamide group could increase the compound’s polarity and influence its solubility in different solvents. The cyclohexene ring could affect the compound’s stability and reactivity .科学的研究の応用
Anticonvulsant Applications
A study by Shakya et al. (2016) on the synthesis and evaluation of benzofuran-acetamide scaffolds as potential anticonvulsant agents highlighted the development of N-substituted acetamide derivatives. These compounds were tested for anticonvulsant activity using the maximal electroshock-induced seizures model in mice. Some compounds exhibited comparable anticonvulsant potency to phenytoin, suggesting their potential as anticonvulsant agents. This indicates the relevance of N-substituted acetamide structures in medicinal chemistry for neurological conditions (Shakya et al., 2016).
Metabolic Studies
Research by Fraser and Kaminsky (1987) on the metabolism of 2,2,2-trifluoroethanol and its relationship to toxicity sheds light on the metabolic pathways and toxicological profiles of trifluoroacetamide derivatives. This study provides insights into the enzymatic processes involved in the metabolism of these compounds and their potential toxic effects, which is crucial for understanding their safety profile in pharmaceutical applications (Fraser & Kaminsky, 1987).
Neuroprotective Properties
A novel small molecule, as discussed by Ardashov et al. (2019), demonstrated potential neuroprotective and neurorestorative properties in the context of Parkinson's disease. This research highlights the potential of certain cyclohexene derivatives in supporting the survival of cultured dopamine neurons and restoring dopaminergic innervation, which could be relevant for compounds like N-(cyclohex-3-en-1-yl)-2,2,2-trifluoroacetamide in neurodegenerative disease research (Ardashov et al., 2019).
Toxicity and Liver Metabolism
The role of enzymatic N-hydroxylation and reduction in metabolite-induced liver toxicity was explored by Ohbuchi et al. (2009). This study provides insights into the hepatic metabolism and potential hepatotoxicity of N-substituted acetamide compounds, which is crucial for assessing the safety and therapeutic potential of these chemicals (Ohbuchi et al., 2009).
作用機序
将来の方向性
特性
IUPAC Name |
N-cyclohex-3-en-1-yl-2,2,2-trifluoroacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F3NO/c9-8(10,11)7(13)12-6-4-2-1-3-5-6/h1-2,6H,3-5H2,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRUZPHLIKWLQMW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)NC(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70454637 |
Source


|
| Record name | N-(Cyclohex-3-en-1-yl)-2,2,2-trifluoroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70454637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclohex-3-en-1-yl)-2,2,2-trifluoroacetamide | |
CAS RN |
78293-47-7 |
Source


|
| Record name | N-(Cyclohex-3-en-1-yl)-2,2,2-trifluoroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70454637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


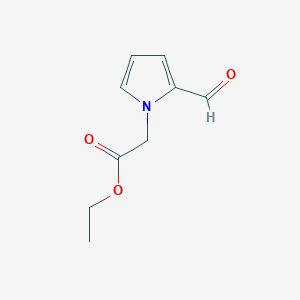
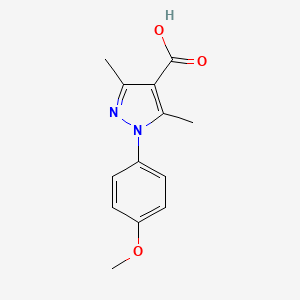
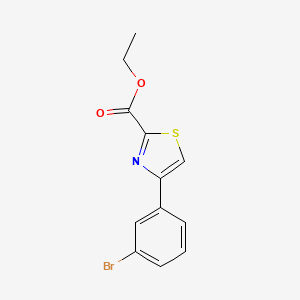
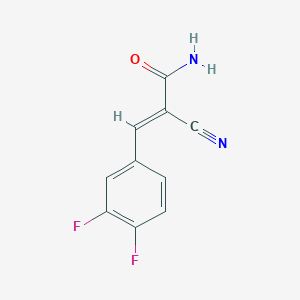
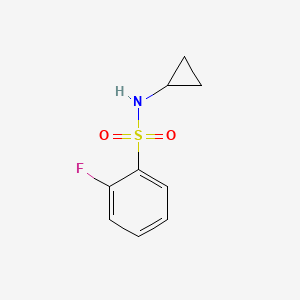
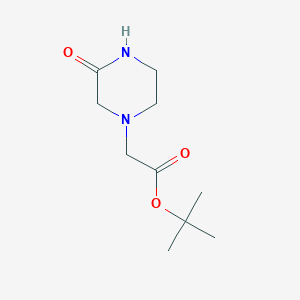


![1-{[4-(Trifluoromethyl)phenyl]methyl}-1,4-diazepane](/img/structure/B1352557.png)
![(2S)-4-methyl-2-[[(2S)-3-methyl-2-[[(2R,3R)-2,3,4-trihydroxybutyl]amino]butanoyl]amino]-N-phenylpentanamide](/img/structure/B1352561.png)
![1-[4-(4-Methylphenoxy)-3-nitrophenyl]ethanone](/img/structure/B1352562.png)

